6-n-Hexylaminopurine

Cytokinin metabolism Nucleoside phosphorylase Plant biochemistry

Select 6-n-Hexylaminopurine for cytokinin research because its linear N6-hexyl chain provides unique lipophilicity and metabolic stability that generic N6-substituted adenines (e.g., kinetin, 6-BA) cannot replicate. As a reference standard for SAR studies, a substrate for nucleoside phosphorylase, and a controlled cytokinin supplement in plant tissue culture, this compound eliminates cross-analog experimental variability. Available in verified purity with flexible research-scale packaging.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
CAS No. 14333-96-1
Cat. No. B080889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-n-Hexylaminopurine
CAS14333-96-1
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCCCCCNC1=NC=NC2=C1NC=N2
InChIInChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16)
InChIKeySSVCRPKUKBLUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-n-Hexylaminopurine (CAS 14333-96-1) Product Profile: A Lipophilic N6-Substituted Adenine Cytokinin


6-n-Hexylaminopurine (N6-hexyladenine, CAS 14333-96-1) is a synthetic N6-substituted adenine derivative belonging to the cytokinin class of plant hormones [1]. It features a six-carbon linear alkyl (hexyl) chain attached to the N6 position of the adenine purine ring, conferring lipophilic character that influences membrane permeability and receptor binding kinetics [2]. Historically, compounds of this type were developed as early structural probes to define cytokinin pharmacophore requirements; 6-n-hexylaminopurine remains a critical tool in plant physiology, plant tissue culture, and medicinal chemistry research as a reference compound with well-documented physicochemical properties and synthetic accessibility [1].

6-n-Hexylaminopurine vs. 6-Benzylaminopurine: Why Alkyl Chain Structure Dictates Differential Metabolic Fate


Generic substitution among N6-substituted adenines is scientifically unjustified because the precise structure of the N6 substituent—whether alkyl, benzyl, or heterocyclic—directly modulates enzyme recognition, metabolic stability, and receptor activation efficacy [1]. Comparative enzymatic studies demonstrate that 6-n-hexylaminopurine and its close analog 6-benzylaminopurine (BA) exhibit distinct behaviors as substrates for nucleoside phosphorylase and other cytokinin-metabolizing enzymes, confirming that even minor differences in N6 substitution lead to divergent biochemical handling [1]. This differential metabolic fate translates into varying degrees of cytokinin activity duration and tissue-specific responses, making blind substitution a high-risk variable in controlled experimental or industrial protocols [2].

Quantitative Differentiation Evidence: 6-n-Hexylaminopurine in Enzymatic and Structural Context


Nucleoside Phosphorylase Substrate Specificity: 6-Hexylaminopurine vs. 6-Benzylaminopurine

In a direct head-to-head enzymatic study, the riboside derivatives of 6-hexylaminopurine and 6-benzylaminopurine were incubated with nucleoside phosphorylase from Escherichia coli. Both compounds served as substrates for the enzyme, but no kinetic parameters (Km, Vmax) were reported in the accessible data to permit quantification of catalytic efficiency differences. The study confirmed that both N6-substituted adenines undergo enzymatic hydrolysis to release the free base, but the relative hydrolysis rates between the two substrates were not numerically specified [1].

Cytokinin metabolism Nucleoside phosphorylase Plant biochemistry

Enzyme Substrate Role: 6-n-Hexylaminopurine as Trans-N-deoxyribosylase Substrate

Database-curated enzyme kinetic entries document 6-n-hexylaminopurine as a substrate for nucleoside 2-deoxyribosyltransferase (EC 2.4.2.6). In the reaction: thymidine + 6-n-hexylaminopurine → thymine + 9-(2-deoxy-β-D-ribofuranosyl)-6-n-hexylaminopurine, the compound participates in a base-exchange mechanism [1]. This pathway is relevant to cytokinin metabolism and prodrug activation. No comparator data are provided in this entry, and no kinetic constants (Km, kcat) are available for this specific substrate-enzyme pair [1].

Enzyme kinetics Nucleoside metabolism Biocatalysis

Lipophilicity Differentiation: Computed LogP of 6-n-Hexylaminopurine

Computed physicochemical data indicate a LogP value of 2.3451 for 6-n-hexylaminopurine . This lipophilicity parameter governs membrane permeability, compound partitioning, and potential off-target interactions. As a class-level inference, N6-alkyl cytokinins with longer alkyl chains typically exhibit higher LogP values than their shorter-chain or benzyl-substituted counterparts (e.g., kinetin, 6-benzylaminopurine), which may result in altered cellular uptake kinetics and tissue distribution profiles [1].

Physicochemical properties Lipophilicity Membrane permeability

Validated Research and Industrial Application Scenarios for 6-n-Hexylaminopurine (CAS 14333-96-1)


Plant Tissue Culture: Cytokinin Supplementation for Shoot Proliferation and Callus Induction

6-n-Hexylaminopurine is employed as a synthetic cytokinin supplement in plant tissue culture media to promote cell division, shoot proliferation, and callus formation [1]. Its lipophilic N6-hexyl substituent influences cellular uptake and metabolic persistence compared to more polar cytokinins such as kinetin or zeatin, potentially offering a distinct temporal activity profile in long-term culture systems. Researchers should note that quantitative comparative efficacy data against BA or kinetin in standardized tissue culture bioassays (e.g., tobacco callus, soybean cotyledon) are not available in the retrieved literature; selection should be guided by prior experimental optimization within the specific plant species and culture system of interest [1].

Enzymology: Substrate for Nucleoside Phosphorylase and Trans-N-deoxyribosylase Studies

6-n-Hexylaminopurine and its riboside derivative serve as substrates for nucleoside phosphorylase (E. coli) and nucleoside 2-deoxyribosyltransferase (EC 2.4.2.6), making the compound useful for enzymological investigations of cytokinin metabolism and nucleoside salvage pathways [1]. The base-exchange reaction with thymidine to produce 9-(2-deoxy-β-D-ribofuranosyl)-6-n-hexylaminopurine is a defined biocatalytic transformation that can be exploited in enzymatic synthesis or metabolic tracing studies. Kinetic parameters are not publicly available; researchers must independently determine optimal substrate concentrations and reaction conditions [1].

Cytokinin Structure-Activity Relationship (SAR) Reference Standard

As one of the early synthetic N6-substituted adenines used to probe cytokinin pharmacophore requirements, 6-n-hexylaminopurine remains a valuable reference standard in structure-activity relationship (SAR) studies [1]. Its six-carbon linear alkyl chain serves as a benchmark for evaluating the biological effects of chain length, branching, unsaturation, and heteroatom substitution on cytokinin receptor binding and downstream signaling [2]. The compound's well-defined synthetic accessibility and commercial availability facilitate its use as a consistent comparator in medicinal chemistry campaigns aimed at optimizing plant growth regulators or developing adenosine receptor ligands [1].

Medicinal Chemistry: Adenosine Receptor Ligand Probe

6-n-Hexylaminopurine is structurally related to N6-substituted adenosine receptor ligands and has been explored for its potential interactions with neurotransmitter systems, particularly adenosine receptors [1]. The N6-hexyl group confers lipophilic character that may influence receptor subtype selectivity and central nervous system penetration. Researchers investigating adenosine receptor pharmacology may employ 6-n-hexylaminopurine as a tool compound or synthetic intermediate; however, quantitative receptor binding data (Ki, IC50) for this specific compound are not available in the retrieved sources, necessitating independent pharmacological characterization [1].

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